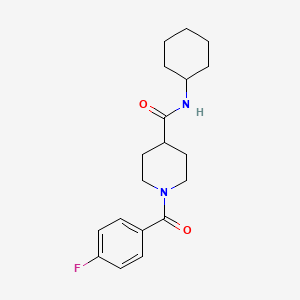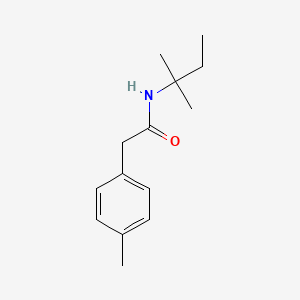
S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate, also known as CPDD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate involves the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth and induction of apoptosis. S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has also been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has been shown to induce G2/M cell cycle arrest, leading to the inhibition of cancer cell growth. It has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9. S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate is its potent anti-cancer activity, which makes it a promising candidate for the development of anti-cancer drugs. S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has also been shown to have low toxicity in normal cells, which is an important consideration for drug development. However, S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate. One area of interest is the development of S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate. Additionally, further studies are needed to determine the optimal dosing and administration of S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate for its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate involves the reaction of 4-chlorobenzoyl chloride with 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propylthiol in the presence of a base. The resulting compound is purified through recrystallization to obtain S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate in a high yield.
Applications De Recherche Scientifique
S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has been investigated for its anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
S-(4-chlorophenyl) 3-(1,3-dioxoisoindol-2-yl)propanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c18-11-5-7-12(8-6-11)23-15(20)9-10-19-16(21)13-3-1-2-4-14(13)17(19)22/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXZDPCRCMQQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5782968.png)
![N'-[2-(diisobutylamino)-5-nitrobenzylidene]-2-[(3,4-dimethylphenyl)amino]acetohydrazide](/img/structure/B5782979.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5782983.png)
![2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5782991.png)
![1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone](/img/structure/B5782993.png)



![9-(4-chlorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5783038.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5783046.png)

![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5783066.png)

![4-cyano-2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5783075.png)